molecular formula C12H15NO3 B458380 N-(1,3-benzodioxol-5-yl)pentanamide CAS No. 448233-13-4

N-(1,3-benzodioxol-5-yl)pentanamide

Cat. No.: B458380
CAS No.: 448233-13-4
M. Wt: 221.25g/mol
InChI Key: HFDVEXUOPOQEQF-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)pentanamide is an amide derivative featuring a pentanoyl chain linked to a 1,3-benzodioxol-5-yl group. The 1,3-benzodioxole moiety consists of a benzene ring fused with a dioxolane ring, conferring unique electronic and steric properties. This structure enhances lipophilicity and metabolic stability compared to simpler aryl groups, making it a candidate for pharmacological applications.

Properties

CAS No.

448233-13-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)pentanamide

InChI

InChI=1S/C12H15NO3/c1-2-3-4-12(14)13-9-5-6-10-11(7-9)16-8-15-10/h5-7H,2-4,8H2,1H3,(H,13,14)

InChI Key

HFDVEXUOPOQEQF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OCO2

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Pentanamide Derivatives
Compound Name Substituent on N-Atom Key Functional Groups Molecular Weight (g/mol)
N-(1,3-Benzodioxol-5-yl)pentanamide 1,3-Benzodioxol-5-yl Amide, dioxolane ring ~249.27*
N-(4-Methoxyphenyl)pentanamide 4-Methoxyphenyl Amide, methoxy group 221.27
N-(4-(Thiophen-3-yl)phenyl)pentanamide 4-(Thiophen-3-yl)phenyl Amide, thiophene ring 343.47 (estimated)
N-(4-Hydroxy-3-methoxybenzyl)pentanamide 4-Hydroxy-3-methoxybenzyl Amide, phenolic -OH, methoxy 313.35
5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide Quinolin-3-yl, piperazine-cyanophenyl Amide, piperazine, cyano group 459.51

*Calculated based on formula C₁₂H₁₃NO₃.

Key Observations :

  • Thiophene- and quinoline-containing analogs prioritize π-π interactions and metal coordination, respectively, whereas the benzodioxol group may favor metabolic resistance due to its electron-rich, rigid structure .

Key Observations :

  • N-(4-Methoxyphenyl)pentanamide demonstrates that pentanamide scaffolds can retain pharmacological efficacy while reducing toxicity, suggesting that the benzodioxol analog might similarly balance activity and safety .
  • Piperazine- and quinoline-containing derivatives highlight the role of auxiliary groups in target selectivity, implying that the benzodioxol group could be tailored for CNS or anti-inflammatory applications .

Key Observations :

  • The benzodioxol group may improve solubility compared to purely aromatic substituents due to its oxygen-rich structure, though it remains less polar than hydroxyl-containing analogs .
  • Synthetic routes for pentanamide derivatives typically involve straightforward acylation, suggesting scalability for the target compound .

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